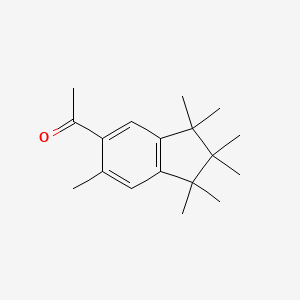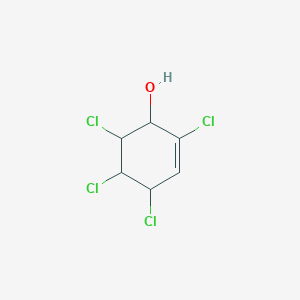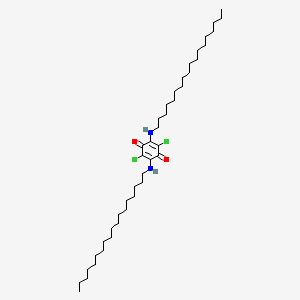
p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro-: is a synthetic organic compound belonging to the quinone family Quinones are characterized by a six-membered aromatic ring with two ketone substitutions This particular compound is distinguished by its two octadecylamino groups and two chlorine atoms attached to the benzoquinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- typically involves the reaction of p-benzoquinone with octadecylamine and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino and chlorine groups at the desired positions on the benzoquinone ring. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction typically produces hydroquinone derivatives.
科学研究应用
Chemistry: In chemistry, p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties for use in catalysis and material science.
Biology: The compound’s ability to undergo redox reactions makes it useful in biological studies, particularly in understanding cellular redox processes and the role of quinones in biological systems.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anticancer agent. Quinone derivatives are known for their cytotoxic properties, and modifications to the benzoquinone core can enhance these effects.
Industry: In industry, p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- involves its ability to participate in redox reactions. The compound can accept and donate electrons, making it a key player in redox cycling. This property is crucial in its biological activity, where it can generate reactive oxygen species (ROS) that induce cellular damage. The molecular targets and pathways involved include mitochondrial enzymes and cellular antioxidant systems.
相似化合物的比较
p-Benzoquinone: The parent compound without the octadecylamino and chlorine substitutions.
2,5-Dichloro-p-benzoquinone: Similar structure but lacks the octadecylamino groups.
3,6-Diamino-p-benzoquinone: Contains amino groups instead of octadecylamino groups.
Uniqueness: p-Benzoquinone, 3,6-bis(octadecylamino)-2,5-dichloro- is unique due to the presence of long-chain octadecylamino groups, which impart distinct physical and chemical properties. These modifications can enhance solubility, stability, and reactivity, making it more versatile for various applications compared to its simpler counterparts.
属性
CAS 编号 |
73713-77-6 |
|---|---|
分子式 |
C42H76Cl2N2O2 |
分子量 |
712.0 g/mol |
IUPAC 名称 |
2,5-dichloro-3,6-bis(octadecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C42H76Cl2N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-39-37(43)42(48)40(38(44)41(39)47)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46H,3-36H2,1-2H3 |
InChI 键 |
CHNOLIVJENIFJS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)Cl)NCCCCCCCCCCCCCCCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


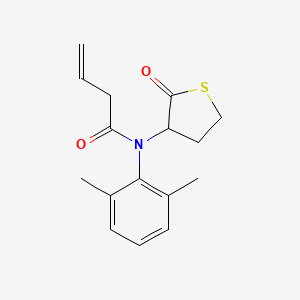
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
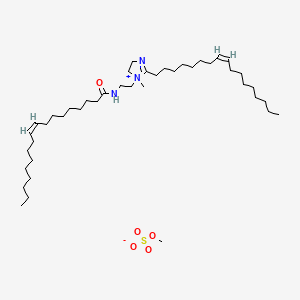
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
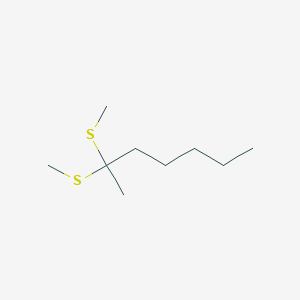
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
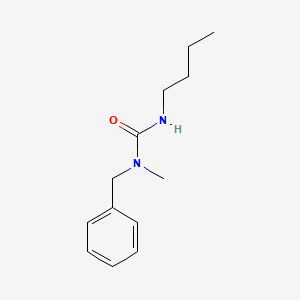


![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
